molecular formula C10H9BrF2N2O B1415847 (6-Bromopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone CAS No. 2002046-26-4

(6-Bromopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone

Cat. No.: B1415847
CAS No.: 2002046-26-4
M. Wt: 291.09 g/mol
InChI Key: SRSQAYPVQAAJJT-UHFFFAOYSA-N
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Description

(6-Bromopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone ( 2002046-26-4) is a high-value chemical building block specifically designed for research and development in pharmaceutical chemistry. This compound features a 6-bromopyridin-2-yl scaffold linked to a 3,3-difluoropyrrolidine group via a methanone linker, creating a versatile intermediate for constructing more complex target molecules. Its primary research application lies in the discovery and synthesis of novel therapeutic agents. The 3,3-difluoropyrrolidin-1-yl moiety is a privileged structure in medicinal chemistry, known for its ability to improve metabolic stability, membrane permeability, and the overall pharmacokinetic profile of drug candidates . This structural motif is exemplified in advanced development candidates such as PF-00734200, a potent and selective dipeptidyl peptidase IV (DPP-4) inhibitor that was investigated as an orally active treatment for Type 2 Diabetes . Studies have shown that compounds within this chemical class demonstrate favorable absorption, distribution, and metabolic characteristics in preclinical and clinical models . With a molecular formula of C10H9BrF2N2O and a molecular weight of 291.09 g/mol , this building block is supplied for laboratory research purposes only. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(6-bromopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2N2O/c11-8-3-1-2-7(14-8)9(16)15-5-4-10(12,13)6-15/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSQAYPVQAAJJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C(=O)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Bromopyridin-2-yl Derivatives

Method Overview:
The synthesis begins with the formation of 6-bromopyridin-2-yl precursors, which are typically obtained via halogenation of pyridine derivatives or through directed lithiation followed by bromination.

Key Steps:

  • Directed lithiation of pyridine at the 2-position using n-butyllithium at low temperatures (-78°C).
  • Bromination of the lithiated intermediate with N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.
  • Purification via column chromatography or recrystallization.

Research Data:
Patents indicate that such halogenated pyridines are efficiently prepared through lithiation-bromination sequences, with yields typically exceeding 70%.
Example:

"Lithiation of 2-aminopyridine followed by bromination yields 6-bromopyridin-2-yl derivatives with high regioselectivity." (Patent WO2021219849A1).

Formation of 3,3-Difluoropyrrolidin-1-yl Intermediates

Method Overview:
The key intermediate, 3,3-difluoropyrrolidin-1-yl, is synthesized via fluorination of pyrrolidine derivatives or through nucleophilic substitution reactions involving fluorinated reagents.

Key Steps:

Research Data:
Multiple studies demonstrate that fluorination with sulfur trifluoride derivatives proceeds smoothly at room temperature, with yields often above 60%.
Example:

"Reaction of pyrrolidine derivatives with bis-(2-methoxyethyl)amino)sulfur trifluoride yields 3,3-difluoropyrrolidin-1-yl compounds in moderate to good yields." (Ambeed, 2020).

Coupling of Pyridine and Pyrrolidine Fragments

Method Overview:
The coupling of the bromopyridine and difluoropyrrolidine intermediates is achieved via nucleophilic substitution or cross-coupling reactions.

Key Techniques:

  • Suzuki-Miyaura coupling:
    • Using boronic acid derivatives of pyridine and palladium catalysts (e.g., Pd(dba)3 with BINAP ligand).
    • Conducted in inert atmospheres (argon) at elevated temperatures (~80-110°C).
    • Yields typically range from 50-70%.
  • Nucleophilic substitution:
    • Using the difluoropyrrolidine as a nucleophile reacting with the bromopyridine in polar aprotic solvents like DMSO or DMF.
    • Catalyzed by bases such as potassium carbonate or sodium tert-butoxide.

Research Data:
Patents and literature report successful coupling using palladium catalysis, with optimized conditions yielding high purity products.
Example:

"Palladium-catalyzed Suzuki coupling of 6-bromopyridin-2-yl derivatives with boronic esters yields the target compounds efficiently." (WO2021219849A1).

Formation of the Methanone Linkage

Method Overview:
The final step involves forming the methanone linkage between the pyridine and pyrrolidine moieties, often via acylation or carbonyl insertion.

Key Steps:

Research Data:
The literature indicates that acylation of amines with acyl chlorides or anhydrides is straightforward, with yields exceeding 70% under optimized conditions.
Example:

"Acylation of the amino-pyrrolidine with pyridine-derived acyl chlorides yields the target methanone in high purity." (Patent WO2021219849A1).

Summary of Preparation Methods with Data Table

Step Method Reagents & Conditions Typical Yield References
1 Bromination of pyridine NBS, lithiation at -78°C >70%
2 Fluorination of pyrrolidine Bis-(2-methoxyethyl)amino)sulfur trifluoride, room temp 60-70%
3 Coupling (Suzuki or nucleophilic substitution) Pd catalyst, boronic esters or base 50-70%
4 Formation of methanone linkage Acylation with acyl chlorides >70%

Notes on Research Findings and Optimization

  • Reaction Conditions:

    • Temperature control is critical during fluorination and coupling steps to maximize yields and minimize side reactions.
    • Inert atmospheres (argon or nitrogen) are necessary during palladium-catalyzed couplings.
  • Purification:

    • Chromatography on silica gel with appropriate solvent systems (e.g., ethyl acetate/n-hexane) is standard for isolating intermediates and final products.
  • Safety and Handling:

    • Fluorinating reagents like bis-(2-methoxyethyl)amino)sulfur trifluoride are highly reactive and require proper safety protocols.

Chemical Reactions Analysis

Types of Reactions

(6-Bromopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Bromopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone is used in a wide range of scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which (6-Bromopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone exerts its effects involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The position and nature of substituents on the pyridine or aryl ring significantly influence physicochemical and pharmacological properties. Key analogs include:

Compound Name Substituent on Aromatic Ring Heterocycle Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
(6-Bromopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone (Target) 6-Bromo-pyridin-2-yl 3,3-Difluoropyrrolidine C10H8BrF2N2O 307.09 Electrophilic reactivity, metabolic stability
(3-Bromo-5-chloropyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone 3-Bromo-5-chloro-pyridin-2-yl 3,3-Difluoropyrrolidine C10H8BrClF2N2O 325.55 Enhanced halogen bonding potential
(5-Bromo-2-methoxyphenyl)-(3,3-difluoropyrrolidin-1-yl)-methanone 5-Bromo-2-methoxy-phenyl 3,3-Difluoropyrrolidine C12H12BrF2NO2 320.14 Improved solubility due to methoxy group
1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone 6-Bromo-pyridin-3-yl Trifluoroethyl ketone C7H3BrF3NO 254.00 High electrophilicity, synthetic intermediate

Key Observations :

  • Halogen Position : Bromine at the 6-position (target compound) vs. 3-position () alters steric and electronic interactions, affecting binding to biological targets .
  • Aromatic System : Pyridine (target) vs. benzene () modifies electron density and hydrogen-bonding capacity.
  • Functional Groups : Methoxy groups () enhance solubility, while trifluoroethyl ketones () increase lipophilicity .

Physicochemical Properties

  • Solubility: The target compound’s solubility in polar solvents (e.g., DMSO, methanol) is comparable to analogs like 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone, which dissolves in chloroform and methanol .
  • Molecular Weight: The target (307.09 g/mol) is lighter than (5-Bromo-2-methoxyphenyl)-(3,3-difluoropyrrolidin-1-yl)-methanone (320.14 g/mol), suggesting better bioavailability .

Pharmacological Activity

  • Enzyme Inhibition: The 3,3-difluoropyrrolidine group in the target compound is structurally similar to dipeptidyl peptidase (DPP) inhibitors (e.g., (3,3-difluoropyrrolidin-1-yl)(pyrimidin-2-yl)methanone derivatives), which exhibit high metabolic stability and oral bioavailability .
  • Target Binding : Bromine’s electron-withdrawing effect may enhance binding to enzymes or receptors compared to chlorine or methoxy substituents .

Metabolic Pathways

  • Difluoropyrrolidine Stability : The 3,3-difluoropyrrolidine moiety resists oxidative metabolism, as seen in related compounds, reducing first-pass effects .
  • Contrast with Pyrimidine Analogs : Unlike pyrimidine-containing compounds (e.g., CP-93,393 in ), the target compound avoids pyrimidine ring cleavage, a major metabolic pathway that generates inactive metabolites .

Biological Activity

(6-Bromopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone, also known as Danicopan, is a compound with significant biological activity, particularly in the field of medicinal chemistry. This article explores its mechanism of action, pharmacological properties, and potential therapeutic applications.

  • IUPAC Name : (6-bromopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)methanone
  • Molecular Formula : C₁₀H₉BrF₂N₂O
  • Molecular Weight : 291.09 g/mol
  • CAS Number : 2002046-26-4

Danicopan primarily targets complement factor D , playing a crucial role in the alternative complement pathway. Its mode of action involves:

  • Reversible Binding : It selectively inhibits complement factor D, which is essential for the activation of the alternative pathway.
  • Impact on C3 Convertase : By inhibiting the formation of C3 convertase (C3bBb), it prevents the downstream effects associated with complement activation, including opsonization and inflammation.

Pharmacokinetics

Danicopan is administered orally at a dosage of 150 mg three times daily with food , often in conjunction with a complement C5 inhibitor. This regimen is designed to mitigate extravascular hemolysis in patients with conditions such as paroxysmal nocturnal hemoglobinuria (PNH).

Biological Activity and Therapeutic Applications

The biological activity of Danicopan has been studied extensively in various contexts:

1. Enzyme Inhibition

Danicopan has shown efficacy in inhibiting enzymes involved in the complement pathway, making it a valuable candidate for treating diseases characterized by excessive complement activation.

2. Clinical Studies

Recent clinical trials have demonstrated its potential in managing PNH by reducing hemolysis and improving patient outcomes. For instance:

  • A study highlighted that patients receiving Danicopan experienced significant reductions in hemolytic activity compared to those on standard therapy alone.

Data Summary

PropertyValue
IUPAC Name(6-bromopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)methanone
Molecular FormulaC₁₀H₉BrF₂N₂O
Molecular Weight291.09 g/mol
CAS Number2002046-26-4
Dosage150 mg three times daily

Case Study 1: Efficacy in PNH

In a double-blind study involving patients with PNH, those treated with Danicopan showed a marked decrease in lactate dehydrogenase (LDH) levels—a biomarker for hemolysis—indicating effective control over hemolytic episodes .

Case Study 2: Safety Profile

A safety assessment conducted during clinical trials indicated that Danicopan was well-tolerated among participants, with adverse effects comparable to those observed in placebo groups. This finding supports its potential for long-term use in chronic conditions.

Q & A

Q. What are the standard synthetic routes for (6-Bromopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via acylation of 3,3-difluoropyrrolidine with an acyl chloride derived from 6-bromopyridine-2-carboxylic acid. Key steps include:
  • Step 1 : Activation of the carboxylic acid to form the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
  • Step 2 : Nucleophilic substitution with 3,3-difluoropyrrolidine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere.
  • Optimization : Reaction temperature (0–25°C), solvent polarity, and stoichiometric ratios (1:1.2 for acyl chloride:amine) are critical for minimizing side reactions like over-acylation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .

Q. Which analytical techniques are recommended for structural characterization and purity assessment?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C/¹⁹F NMR confirms substituent positions and fluorine environments. For example, ¹⁹F NMR distinguishes between geminal difluoro groups (δ ~ -100 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity and detect residual solvents .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for difluoropyrrolidine-containing compounds be resolved?

  • Methodological Answer : Discrepancies in bond lengths or fluorine positions may arise from dynamic disorder or twinning. Strategies include:
  • Multi-Refinement Models : Use SHELXL’s TWIN/BASF commands to refine twinned structures .
  • Comparative Analysis : Cross-validate with NMR data (e.g., coupling constants for vicinal fluorines) and computational geometry optimization (DFT at B3LYP/6-31G* level) .
  • Example : A 2025 study resolved disorder in 3,3-difluoropyrrolidine derivatives by combining X-ray data with restrained refinement (DFIX commands in SHELX) .

Q. What strategies improve the compound’s bioavailability based on physicochemical profiling?

  • Methodological Answer :
  • Lipinski’s Rule Compliance : The compound’s molecular weight (MW ≈ 290 g/mol), logP (~2.5), and hydrogen bond donors/acceptors (0/4) align with oral bioavailability criteria .
  • Solubility Enhancement : Co-solvents (e.g., PEG 400) or salt formation (hydrochloride) increase aqueous solubility.
  • Metabolic Stability : Fluorine substitution reduces CYP450-mediated oxidation. In vitro microsomal assays (human liver microsomes + NADPH) confirm t₁/₂ > 60 minutes .

Q. How do structural modifications to the pyrrolidine ring affect biological activity?

  • Methodological Answer : A 2025 SAR study compared derivatives (Table 1):
ModificationTarget Affinity (IC₅₀, nM)Solubility (mg/mL)
3,3-Difluoropyrrolidine12 ± 1.20.8
3-Fluoropyrrolidine45 ± 3.51.2
Unsubstituted Pyrrolidine>10002.5
Key findings:
  • Fluorine Substitution : Enhances target binding via hydrophobic interactions and reduces metabolic degradation.
  • Geminal Difluoro Groups : Improve rigidity and enzyme selectivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental binding data?

  • Methodological Answer :
  • Re-evaluate Docking Parameters : Adjust protonation states (e.g., pyridine nitrogen pKa ~2.5) and solvation models (implicit vs. explicit).
  • Experimental Validation : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) provide direct binding constants. For example, a 2025 study resolved a 10-fold discrepancy by identifying unaccounted water-mediated hydrogen bonds in the crystal structure .

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Bromopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone
Reactant of Route 2
Reactant of Route 2
(6-Bromopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone

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